molecular formula C14H11NO5 B3146308 2-[(2-Nitrophenyl)methoxy]benzoic acid CAS No. 596130-37-9

2-[(2-Nitrophenyl)methoxy]benzoic acid

Cat. No.: B3146308
CAS No.: 596130-37-9
M. Wt: 273.24 g/mol
InChI Key: FVWLLQDOXOOHPN-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenyl)methoxy]benzoic acid is a benzoic acid derivative characterized by a methoxy linker bridging the aromatic benzoic acid core and a 2-nitrophenyl substituent. The nitro group (-NO₂) at the ortho position of the phenyl ring confers distinct electronic and steric properties, making this compound a subject of interest in medicinal chemistry and materials science. Its structure combines the acidity of the carboxylic acid group with the electron-withdrawing nature of the nitro group, which influences reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-[(2-nitrophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)11-6-2-4-8-13(11)20-9-10-5-1-3-7-12(10)15(18)19/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWLLQDOXOOHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitrophenyl)methoxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitrophenyl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) as oxidizing agents.

Major Products Formed

    Reduction: 2-[(2-Aminophenyl)methoxy]benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzoic acid derivatives.

Scientific Research Applications

2-[(2-Nitrophenyl)methoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Nitrophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoic acid moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Name Substituent (Position) Key Functional Groups Notable Properties/Applications
2-[(2-Nitrophenyl)methoxy]benzoic acid -NO₂ (ortho) Benzoic acid, methoxy, nitrophenyl Potential photolabile properties
2-[(4-Bromophenyl)methoxy]benzoic acid -Br (para) Benzoic acid, methoxy, bromophenyl Industrial research use; GHS safety data available
2-[(2-Chlorobenzyl)oxy]benzoic acid -Cl (ortho) Benzoic acid, benzyloxy, chlorophenyl Supplier-listed; structural analogue
2-(3-Methoxyphenoxy)benzoic acid -OCH₃ (meta) Benzoic acid, phenoxy, methoxy Intermediate for xanthone dicarboxylic acids
2-(2-Methoxyphenylamino)benzoic acid -OCH₃ (ortho) Benzoic acid, anilino, methoxy Pharmacological interest (anthranilic acid derivative)

Key Observations:

Electronic Effects: The nitro group in this compound is strongly electron-withdrawing, enhancing the acidity of the benzoic acid proton compared to electron-donating groups (e.g., -OCH₃ in 2-(3-Methoxyphenoxy)benzoic acid) . Bromo and chloro substituents (e.g., in and ) provide moderate electron withdrawal but lack the photolabile characteristics of nitro groups, as seen in bis-CNB-GABA’s photoactivation .

Biological Activity :

  • Nitrophenyl derivatives are associated with photolabile properties, as demonstrated in bis-CNB-GABA’s use as a neuronal modulator activated by 405 nm light .
  • Methoxy-substituted analogues (e.g., 2-(methoxy)benzoic acid in ) exhibit phytotoxicity modulated by substituent position; nitro groups may amplify such effects due to increased electrophilicity .

Synthetic Accessibility :

  • Bromo and chloro analogues (e.g., and ) are commercially available, suggesting established synthetic routes. Nitro derivatives may require specialized nitration steps or protective group strategies.

Physicochemical and Spectroscopic Properties

Table 2: NMR and Spectral Data Comparison

Compound Name ¹H-NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) Key Spectral Features
2-(methoxy)benzoic acid 7.00–8.21 (aromatic), 3.98 (-OCH₃) 1720 (C=O) Distinct methoxy signal at δ 3.98
This compound Not explicitly reported Expected ~1725 (C=O) Nitro group vibrations (~1520, 1350 cm⁻¹) inferred from analogues
2-(3-Methoxyphenoxy)benzoic acid 6.8–8.2 (aromatic), 3.85 (-OCH₃) 1680 (C=O) Split aromatic peaks due to phenoxy substitution
  • The nitro group in this compound likely deshields adjacent protons, causing downfield shifts compared to methoxy or halogenated analogues.

Biological Activity

2-[(2-Nitrophenyl)methoxy]benzoic acid is a compound that has garnered interest for its potential biological activities. Its unique chemical structure, which includes a nitrophenyl group and a methoxy substituent on the benzoic acid framework, suggests various mechanisms of action in biological systems. This article explores the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H13_{13}N1_{1}O4_{4}, with a molecular weight of 273.27 g/mol. The compound features:

  • A benzoic acid backbone.
  • A methoxy group (-OCH3_3) attached to the benzene ring.
  • A nitrophenyl group (-NO2_2) that may enhance its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For example, the presence of methoxy groups in phenolic compounds often correlates with increased radical scavenging activity. Studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have shown that such compounds can effectively neutralize free radicals, thereby potentially mitigating oxidative stress in biological systems .

Anti-inflammatory Effects

The compound's structural similarity to known COX-2 inhibitors suggests potential anti-inflammatory activity. Research into related methoxyphenols has demonstrated their ability to inhibit COX-2 enzyme activity, which is crucial in mediating inflammatory responses . The inhibition of this pathway may position this compound as a candidate for further investigation as a non-steroidal anti-inflammatory drug (NSAID).

Cytotoxicity

Preliminary studies suggest that derivatives of benzoic acid can exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity of this compound could be evaluated using assays such as MTT or Alamar Blue, which measure cell viability and proliferation. Understanding its IC50 values against specific cancer cell lines will be essential for assessing its therapeutic potential.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Radical Scavenging : The methoxy group may enhance the compound's ability to donate electrons, thus neutralizing free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, particularly COX enzymes.
  • Cell Cycle Interference : Cytotoxic effects may arise from interference with cellular processes such as DNA replication or apoptosis induction.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant ActivityDemonstrated significant radical scavenging activity comparable to established antioxidants .
COX-2 Inhibition ResearchHighlighted potential as an anti-inflammatory agent through COX-2 inhibition studies .
Cytotoxicity AssessmentSuggested cytotoxic effects against various cancer cell lines; further studies needed for IC50 determination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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